molecular formula C10H14BrN3 B15055540 5-Bromo-3-(piperidin-4-yl)pyridin-2-amine

5-Bromo-3-(piperidin-4-yl)pyridin-2-amine

Katalognummer: B15055540
Molekulargewicht: 256.14 g/mol
InChI-Schlüssel: BAKXIVLEYCHZMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-(piperidin-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H14BrN3. It is a brominated derivative of pyridine, featuring a piperidine ring attached to the pyridine core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(piperidin-4-yl)pyridin-2-amine typically involves the bromination of a pyridine derivative followed by the introduction of the piperidine moiety. One common method involves the following steps:

    Bromination: The starting material, 2-aminopyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Piperidine Introduction: The brominated intermediate is then reacted with piperidine under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-(piperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-(piperidin-4-yl)pyridin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-3-(piperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-3-(piperidin-1-yl)pyridin-2-amine: This compound has a similar structure but with the piperidine ring attached at a different position.

    2-Aminopyridine Derivatives: These compounds share the pyridine core and can undergo similar chemical reactions.

Uniqueness

5-Bromo-3-(piperidin-4-yl)pyridin-2-amine is unique due to the specific positioning of the bromine atom and the piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the development of novel therapeutic agents and in various research applications .

Eigenschaften

Molekularformel

C10H14BrN3

Molekulargewicht

256.14 g/mol

IUPAC-Name

5-bromo-3-piperidin-4-ylpyridin-2-amine

InChI

InChI=1S/C10H14BrN3/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h5-7,13H,1-4H2,(H2,12,14)

InChI-Schlüssel

BAKXIVLEYCHZMB-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C2=C(N=CC(=C2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.